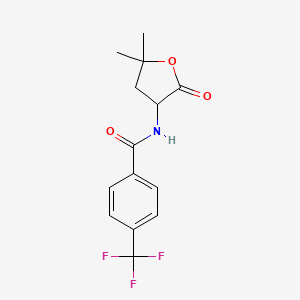
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and a furan ring, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with alpha,alpha,alpha-trifluoro-p-toluoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide can be compared with similar compounds, such as:
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide: Shares the furan ring but differs in the presence of an isonicotinamide group.
2,3-Pyridinedicarboximide, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl): Contains a pyridine ring and dicarboximide group, offering different chemical properties. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct reactivity and interaction capabilities.
Propiedades
Número CAS |
77694-32-7 |
|---|---|
Fórmula molecular |
C14H14F3NO3 |
Peso molecular |
301.26 g/mol |
Nombre IUPAC |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H14F3NO3/c1-13(2)7-10(12(20)21-13)18-11(19)8-3-5-9(6-4-8)14(15,16)17/h3-6,10H,7H2,1-2H3,(H,18,19) |
Clave InChI |
SULKUAAIRXGOQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


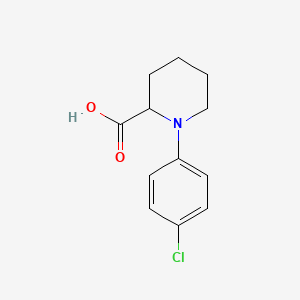
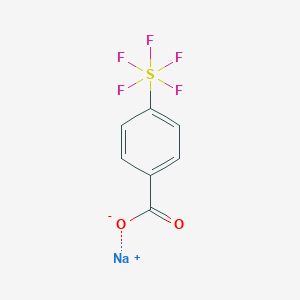



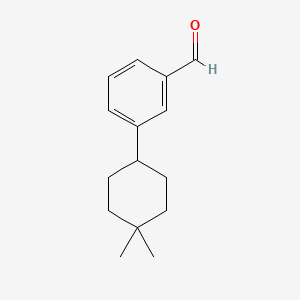

![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)
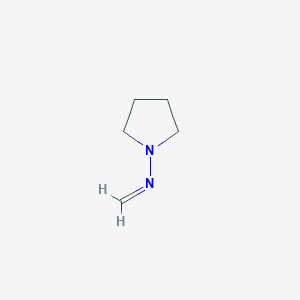
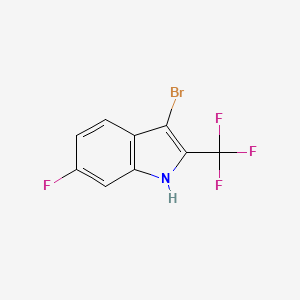
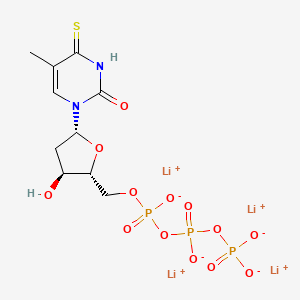
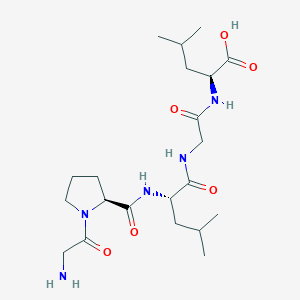
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

